4-(2,5-Difluorobenzoyl)piperidine hydrochloride
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Overview
Description
4-(2,5-Difluorobenzoyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H14ClF2NO. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic medications . The compound is characterized by the presence of a piperidine ring substituted with a 2,5-difluorobenzoyl group, making it a valuable building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Difluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 2,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield . The compound is then isolated and purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Difluorobenzoyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol are employed.
Major Products:
Scientific Research Applications
4-(2,5-Difluorobenzoyl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorobenzoyl)piperidine hydrochloride is primarily related to its role as an intermediate in the synthesis of antipsychotic medications. These medications typically target dopamine and serotonin receptors in the brain, modulating neurotransmitter activity to alleviate symptoms of psychiatric disorders . The compound itself does not exhibit direct pharmacological effects but is essential in the production of active pharmaceutical ingredients .
Comparison with Similar Compounds
4-(2,4-Difluorobenzoyl)piperidine hydrochloride: Another intermediate used in the synthesis of antipsychotic drugs.
4-(2,6-Difluorobenzoyl)piperidine hydrochloride: Similar structure but with different fluorine substitution pattern.
Uniqueness: 4-(2,5-Difluorobenzoyl)piperidine hydrochloride is unique due to its specific substitution pattern on the benzoyl ring, which influences its reactivity and the properties of the final pharmaceutical products . This distinct structure makes it a valuable intermediate in the synthesis of certain antipsychotic medications .
Properties
IUPAC Name |
(2,5-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-9-1-2-11(14)10(7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUNDUKIDIEVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=CC(=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655372 |
Source
|
Record name | (2,5-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172297-96-9 |
Source
|
Record name | (2,5-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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